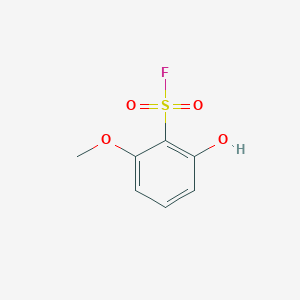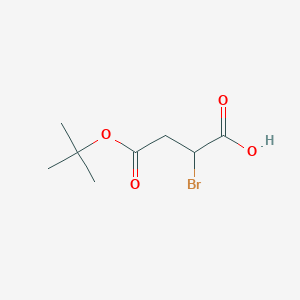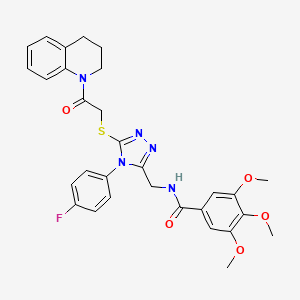
2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H7FO4S It is a sulfonyl fluoride derivative, characterized by the presence of a hydroxyl group at the second position, a methoxy group at the sixth position, and a sulfonyl fluoride group at the first position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-hydroxy-6-methoxybenzene with a sulfonyl fluoride reagent. One common method includes the reaction of 2-hydroxy-6-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a base, such as pyridine, to yield the desired sulfonyl fluoride product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. The use of sulfuryl fluoride gas and appropriate catalysts can enhance the efficiency and yield of the production process. The product is typically purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Sulfonamide, sulfonate ester, sulfonothioate derivatives.
Oxidation: 2-Methoxy-6-oxo-benzene-1-sulfonyl fluoride.
Reduction: 2-Hydroxy-6-methoxybenzene-1-sulfonyl group.
Scientific Research Applications
2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl-containing enzymes.
Materials Science: Utilized in the development of functional materials, such as polymers and coatings, due to its reactive sulfonyl fluoride group.
Chemical Biology: Employed in the study of protein labeling and modification through click chemistry reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The compound’s mechanism of action in biological systems often involves the inhibition of enzymes by forming stable sulfonamide linkages with active site residues.
Comparison with Similar Compounds
2-Hydroxy-6-methoxybenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:
2-Hydroxybenzene-1-sulfonyl fluoride: Lacks the methoxy group, resulting in different reactivity and solubility properties.
4-Methoxybenzene-1-sulfonyl fluoride: The methoxy group is positioned differently, affecting the compound’s electronic and steric properties.
2-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride:
The uniqueness of this compound lies in the specific positioning of the hydroxyl and methoxy groups, which influence its chemical behavior and suitability for particular applications.
Properties
IUPAC Name |
2-hydroxy-6-methoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO4S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYBXQNVSBYTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2691474.png)


![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)


![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2691488.png)




![3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile](/img/structure/B2691497.png)
